L-Tyrosylglycylglycyl-L-phenylalanyl-L-leucylglycyl-L-prolyl-L-lysyl-2-methylalanyl-L-leucyl-2-methylalanyl-L-lysyl-2-methylalanyl-L-leucyl-2-methylalanine methyl ester L-Tyrosylglycylglycyl-L-phenylalanyl-L-leucylglycyl-L-prolyl-L-lysyl-2-methylalanyl-L-leucyl-2-methylalanyl-L-lysyl-2-methylalanyl-L-leucyl-2-methylalanine methyl ester
Brand Name: Vulcanchem
CAS No.: 117397-68-9
VCID: VC20873332
InChI: InChI=1S/C76H123N17O17/c1-43(2)35-52(90-70(107)74(9,10)81)62(99)60(76(13,72(109)110-14)93(68(105)55(37-45(5)6)91-71(108)75(11,12)82)67(104)51(26-19-21-33-78)89-69(106)73(7,8)80)61(98)50(25-18-20-32-77)87-66(103)56-27-22-34-92(56)59(97)42-85-64(101)53(36-44(3)4)88-65(102)54(39-46-23-16-15-17-24-46)86-58(96)41-83-57(95)40-84-63(100)49(79)38-47-28-30-48(94)31-29-47/h15-17,23-24,28-31,43-45,49-56,60,94H,18-22,25-27,32-42,77-82H2,1-14H3,(H,83,95)(H,84,100)(H,85,101)(H,86,96)(H,87,103)(H,88,102)(H,89,106)(H,90,107)(H,91,108)/t49-,50-,51-,52-,53-,54-,55-,56-,60?,76-/m0/s1
SMILES: CC(C)CC(C(=O)C(C(=O)C(CCCCN)NC(=O)C1CCCN1C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N)C(C)(C(=O)OC)N(C(=O)C(CCCCN)NC(=O)C(C)(C)N)C(=O)C(CC(C)C)NC(=O)C(C)(C)N)NC(=O)C(C)(C)N
Molecular Formula: C76H123N17O17
Molecular Weight: 1546.9 g/mol

L-Tyrosylglycylglycyl-L-phenylalanyl-L-leucylglycyl-L-prolyl-L-lysyl-2-methylalanyl-L-leucyl-2-methylalanyl-L-lysyl-2-methylalanyl-L-leucyl-2-methylalanine methyl ester

CAS No.: 117397-68-9

Cat. No.: VC20873332

Molecular Formula: C76H123N17O17

Molecular Weight: 1546.9 g/mol

* For research use only. Not for human or veterinary use.

L-Tyrosylglycylglycyl-L-phenylalanyl-L-leucylglycyl-L-prolyl-L-lysyl-2-methylalanyl-L-leucyl-2-methylalanyl-L-lysyl-2-methylalanyl-L-leucyl-2-methylalanine methyl ester - 117397-68-9

Specification

CAS No. 117397-68-9
Molecular Formula C76H123N17O17
Molecular Weight 1546.9 g/mol
IUPAC Name methyl (2S,5S)-9-amino-2-[[(2S)-6-amino-2-[(2-amino-2-methylpropanoyl)amino]hexanoyl]-[(2S)-2-[(2-amino-2-methylpropanoyl)amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-[(2S)-2-[(2-amino-2-methylpropanoyl)amino]-4-methylpentanoyl]-2-methyl-4-oxononanoate
Standard InChI InChI=1S/C76H123N17O17/c1-43(2)35-52(90-70(107)74(9,10)81)62(99)60(76(13,72(109)110-14)93(68(105)55(37-45(5)6)91-71(108)75(11,12)82)67(104)51(26-19-21-33-78)89-69(106)73(7,8)80)61(98)50(25-18-20-32-77)87-66(103)56-27-22-34-92(56)59(97)42-85-64(101)53(36-44(3)4)88-65(102)54(39-46-23-16-15-17-24-46)86-58(96)41-83-57(95)40-84-63(100)49(79)38-47-28-30-48(94)31-29-47/h15-17,23-24,28-31,43-45,49-56,60,94H,18-22,25-27,32-42,77-82H2,1-14H3,(H,83,95)(H,84,100)(H,85,101)(H,86,96)(H,87,103)(H,88,102)(H,89,106)(H,90,107)(H,91,108)/t49-,50-,51-,52-,53-,54-,55-,56-,60?,76-/m0/s1
Standard InChI Key LWYXJXNKEAHGIC-RVLSCETKSA-N
Isomeric SMILES CC(C)C[C@@H](C(=O)C(C(=O)[C@H](CCCCN)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N)[C@@](C)(C(=O)OC)N(C(=O)[C@H](CCCCN)NC(=O)C(C)(C)N)C(=O)[C@H](CC(C)C)NC(=O)C(C)(C)N)NC(=O)C(C)(C)N
SMILES CC(C)CC(C(=O)C(C(=O)C(CCCCN)NC(=O)C1CCCN1C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N)C(C)(C(=O)OC)N(C(=O)C(CCCCN)NC(=O)C(C)(C)N)C(=O)C(CC(C)C)NC(=O)C(C)(C)N)NC(=O)C(C)(C)N
Canonical SMILES CC(C)CC(C(=O)C(C(=O)C(CCCCN)NC(=O)C1CCCN1C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N)C(C)(C(=O)OC)N(C(=O)C(CCCCN)NC(=O)C(C)(C)N)C(=O)C(CC(C)C)NC(=O)C(C)(C)N)NC(=O)C(C)(C)N

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator